(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol
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Overview
Description
(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol is an organic compound characterized by a benzenesulfinyl group attached to a hexenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with hex-1-en-3-ol and benzenesulfinyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Hex-1-en-3-ol is reacted with benzenesulfinyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The benzenesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzenesulfinyl compounds.
Scientific Research Applications
(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-[(S)-Benzenesulfonyl]hex-1-en-3-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(3S)-1-[(S)-Benzylsulfinyl]hex-1-en-3-ol: Similar structure but with a benzyl group instead of a benzenesulfinyl group.
Uniqueness
(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol is unique due to its specific configuration and the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
155999-86-3 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
(3S)-1-[(S)-phenylsulfinyl]hex-1-en-3-ol |
InChI |
InChI=1S/C12H16O2S/c1-2-6-11(13)9-10-15(14)12-7-4-3-5-8-12/h3-5,7-11,13H,2,6H2,1H3/t11-,15-/m0/s1 |
InChI Key |
PDEQJPRAXZRIRV-NHYWBVRUSA-N |
Isomeric SMILES |
CCC[C@@H](C=C[S@](=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCC(C=CS(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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